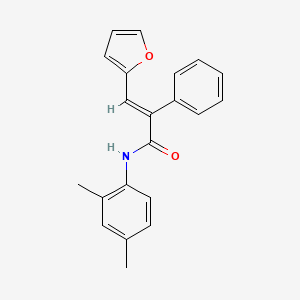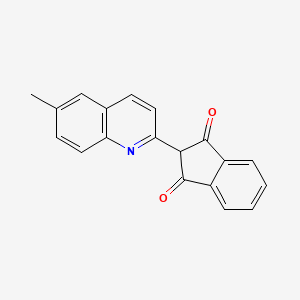
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPA is a potent and selective antagonist of the GPR40 receptor, which is involved in glucose homeostasis and insulin secretion.
Mechanism of Action
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide acts as a selective antagonist of the GPR40 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The GPR40 receptor is involved in glucose homeostasis and insulin secretion. By blocking the GPR40 receptor, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide inhibits glucose-stimulated insulin secretion and improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of glucose-stimulated insulin secretion
2. Improvement of glucose tolerance and insulin sensitivity
3. Reduction of body weight and adiposity
4. Attenuation of inflammatory responses
Advantages and Limitations for Lab Experiments
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has several advantages for lab experiments, including its potency and selectivity as a GPR40 receptor antagonist. However, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For research on 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide include the development of more potent and selective GPR40 receptor antagonists, investigation of the role of the GPR40 receptor in other physiological processes, exploration of the therapeutic potential of GPR40 receptor antagonists in metabolic disorders, and evaluation of the safety and efficacy of GPR40 receptor antagonists in clinical trials.
Synthesis Methods
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide involves the reaction of 4-bromo-3-methylphenol with cyclopentylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-cyclopentyl-N-methylamine to yield 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields, including diabetes, obesity, and inflammation. In diabetes research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to reduce body weight and adiposity in animal models. In inflammation research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to attenuate inflammatory responses in animal models.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUUQCISINDKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)






![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)